molecular formula C6H9N3O B3354783 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine CAS No. 61112-00-3

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine

Cat. No.: B3354783
CAS No.: 61112-00-3
M. Wt: 139.16 g/mol
InChI Key: BMRJCVVNLHTLTB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted oxazolo[4,3-c]pyridines.

Scientific Research Applications

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in biological pathways, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRJCVVNLHTLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530650
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61112-00-3
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Reactant of Route 2
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Reactant of Route 3
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Reactant of Route 4
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Reactant of Route 5
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Reactant of Route 6
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine

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